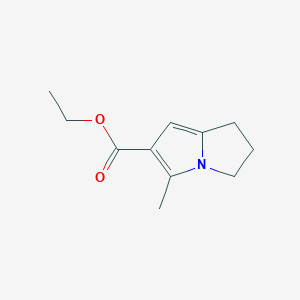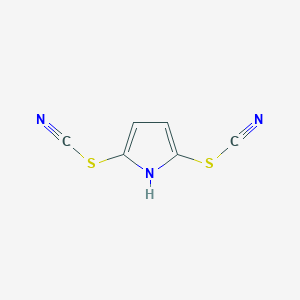
Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate
概要
説明
Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate is a heterocyclic compound that belongs to the pyrrolizine family. Pyrrolizines are bicyclic structures containing a five-membered nitrogen-containing ring fused to another five-membered ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of azomethine ylides, which are generated in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates in alcohols . This reaction proceeds under mild conditions and provides the desired pyrrolizine derivatives in good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the cycloaddition reaction mentioned above suggests that it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrolizine N-oxides.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolizine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrolizine N-oxides, while reduction can produce fully saturated pyrrolizine derivatives.
科学的研究の応用
Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Industry: Its derivatives may find applications in the development of new materials and chemical processes.
作用機序
The mechanism by which ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the specific mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Ethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate: Another pyrrolizine derivative with different substituents on the ring.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: A structurally related compound with a different ring system.
Uniqueness
Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate is unique due to its specific substitution pattern and potential biological activities. Its synthesis and reactivity also distinguish it from other pyrrolizine derivatives, making it a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 3-methyl-6,7-dihydro-5H-pyrrolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)10-7-9-5-4-6-12(9)8(10)2/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKZROUMPIBHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2CCCC2=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631500 | |
| Record name | Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185341-45-1 | |
| Record name | Ethyl 5-methyl-2,3-dihydro-1H-pyrrolizine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,6-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B3348695.png)





![Pyridazine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B3348735.png)
![2-phenylimidazo[1,2-b]pyridazine](/img/structure/B3348742.png)
![2-Methyl-1H-benzo[G]indole](/img/structure/B3348751.png)



